molecular formula C7H9ClN4 B13190231 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

Cat. No.: B13190231
M. Wt: 184.62 g/mol
InChI Key: OSUXKJQDNSBPPH-UHFFFAOYSA-N
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Description

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile (CAS: 2060051-97-8) is a nitrile-functionalized imidazole derivative characterized by a 2-chloroimidazole core substituted with an aminoethyl group at the 1-position and an acetonitrile moiety at the 5-position . This compound’s structural features suggest applications in medicinal chemistry, particularly as a building block for antibiotics or enzyme inhibitors, given the prevalence of imidazole derivatives in drug discovery .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile

InChI

InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2

InChI Key

OSUXKJQDNSBPPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCN)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituents, ring systems, and side chains, significantly influencing their physicochemical and biological properties. Key comparisons include:

Compound Substituents/Modifications Molecular Formula Key Properties/Data Reference
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile 2-Cl, 1-(2-aminoethyl), 5-acetonitrile C₇H₁₀ClN₅ CAS: 2060051-97-8; Potential antibiotic scaffold
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile Benzoimidazole core, 2-Br, 1-acetonitrile C₉H₇N₃Br Yield: 48%; ¹H NMR δ 7.87 (m, 1H), 5.26 (s, 2H)
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile 1-Me, 5-Cl, 2-acetonitrile C₆H₆ClN₃ Predicted CCS (Ų): [M+H]+ 127.1
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole 2-Me, 5-NO₂, 1-(2-chloroethyl) C₆H₈ClN₃O₂ CAS: 13182-81-5; Nitro group enhances electrophilicity
2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile 4-NO₂, 5-thioacetonitrile, 1-(4-Cl-benzyl) C₁₃H₁₁ClN₄O₂S Molar mass: 322.77; Thioether linkage may improve lipophilicity

Key Observations:

  • Substituent Effects: The 2-chloro group in the target compound likely enhances electrophilic reactivity compared to bromo analogs (e.g., ), while the aminoethyl side chain introduces basicity and hydrogen-bonding capacity, differing from methyl or benzyl substituents .
  • Nitrile Functionality : The acetonitrile group is conserved across analogs, enabling participation in click chemistry or hydrolysis to carboxylic acids.

Biological Activity

The compound 2-[1-(2-aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with biological targets, and implications in medicinal chemistry.

Chemical Structure

The chemical structure of 2-[1-(2-aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can be represented as follows:

C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3

This structure includes a chloro-substituted imidazole ring which is known to influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Aminoethyl ImidazoleStaphylococcus aureus0.0039 mg/mL
2-Aminoethyl ImidazoleEscherichia coli0.025 mg/mL
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrileBacillus subtilis0.0195 mg/mL
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrileCandida albicans0.0048 mg/mL

This table summarizes the MIC values for various bacterial and fungal strains, indicating that the compound exhibits potent antimicrobial properties.

The mechanism by which imidazole derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or disruption of membrane integrity. The chloro substitution in this compound may enhance its interaction with microbial targets, leading to increased efficacy.

Study 1: Efficacy Against Resistant Strains

In a study conducted by researchers at [source], the compound was tested against multi-drug resistant strains of E. coli and S. aureus. The results indicated that it maintained effectiveness where traditional antibiotics failed, suggesting a potential role in treating infections caused by resistant pathogens.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of the compound on human cell lines. The findings revealed that while exhibiting antimicrobial activity, it also showed low cytotoxicity towards normal human cells, indicating a favorable therapeutic index.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the side chains and functional groups can significantly alter their potency and selectivity.

Table 2: Structure-Activity Relationships of Imidazole Derivatives

ModificationEffect on Activity
Addition of hydroxyl group at position 4Increased antibacterial activity against E. coli
Substitution with larger alkyl groupsDecreased selectivity towards bacterial versus human cells

These modifications provide insights into how structural changes can enhance or diminish biological activity, guiding future synthetic efforts.

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